Dequalinium

Vue d'ensemble

Description

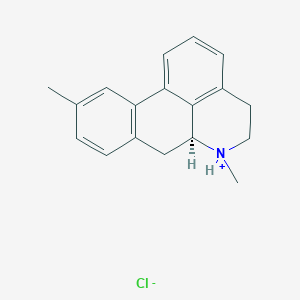

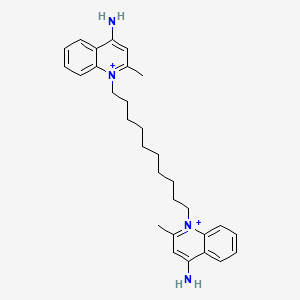

Déqualinium : est un agent antimicrobien cationique ammonium quaternaire. Il est principalement utilisé pour traiter les infections courantes de la bouche et de la gorge, ainsi que la candidose vaginale . Le déqualinium est un agent antibactérien aux actions multi-cibles, possédant des propriétés antifongiques, antiparasitaires, antivirales, anticancéreuses et neuroprotectrices . Il se compose d'un cation amphipathique avec deux cycles aminoquinaldinium aux deux extrémités d'une longue chaîne hydrocarbonée hydrophobe .

Méthodes De Préparation

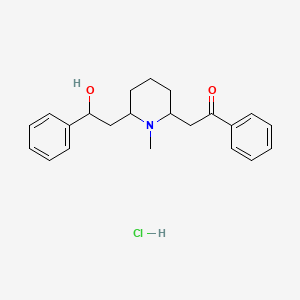

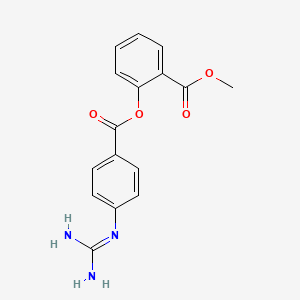

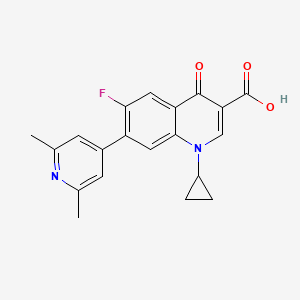

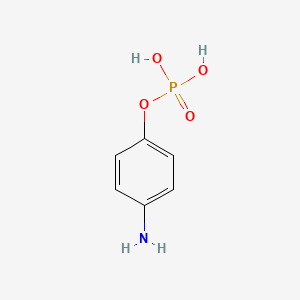

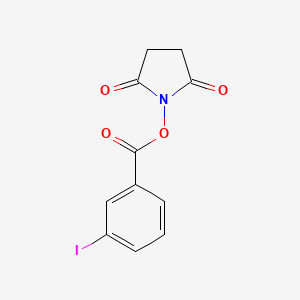

Voies de synthèse et conditions réactionnelles : La préparation du chlorure de déqualinium implique plusieurs étapes. Une méthode consiste à ajouter un composé de formule II à une solution contenant des ions chlorure dans l'eau, suivie de l'addition d'un oxydant . Une autre méthode consiste à préparer un nouvel intermédiaire à partir du 1,10-décanediol et du chlorure de p-nitrobenzènesulfonyle, qui est ensuite soumis à une condensation avec la 4-aminoquinaldine et recristallisé par un solvant mixte pour obtenir le chlorure de déqualinium .

Méthodes de production industrielle : La production industrielle du chlorure de déqualinium implique généralement la réaction du 1,10-décanediol avec le chlorure de p-nitrobenzènesulfonyle pour former un intermédiaire, qui est ensuite condensé avec la 4-aminoquinaldine. Le produit est recristallisé pour obtenir un produit de chlorure de déqualinium raffiné .

Analyse Des Réactions Chimiques

Types de réactions : Le déqualinium subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants : Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers solvants. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH spécifiques pour garantir des rendements optimaux.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le chlorure de déqualinium et ses analogues, qui sont utilisés dans diverses applications pharmaceutiques .

Applications de la recherche scientifique

Chimie : Le déqualinium est utilisé dans la synthèse de divers composés et comme réactif dans les réactions chimiques.

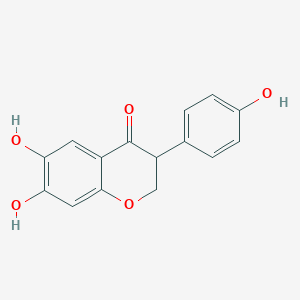

Biologie : En recherche biologique, le déqualinium est utilisé pour étudier la fonction mitochondriale et pour développer des systèmes de délivrance de médicaments et de gènes .

Médecine : Le déqualinium est utilisé comme antiseptique et désinfectant dans le traitement des infections buccales, de l'inflammation et de la vaginose bactérienne . Il a également été étudié pour ses propriétés anticancéreuses, ciblant les mitochondries pour épuiser l'ADN et bloquer la production d'énergie dans les cellules .

Industrie : Dans le secteur industriel, le déqualinium est utilisé dans la formulation de divers produits en vente libre, notamment des pastilles pour la gorge et des comprimés vaginaux .

Mécanisme d'action

Le déqualinium exerce ses effets en augmentant la perméabilité des cellules bactériennes, ce qui conduit à la perte de l'activité enzymatique et finalement à la mort cellulaire . Il s'absorbe dans la surface cellulaire bactérienne, diffuse à travers la paroi cellulaire et perturbe la perméabilité des cellules bactériennes . Le déqualinium dénature également les protéines impliquées dans la chaîne respiratoire et la glycolyse des bactéries, interférant avec leur production d'énergie . De plus, il cible diverses protéines et voies, notamment la protéine kinase C et les canaux potassiques activés par le calcium à faible conductance .

Applications De Recherche Scientifique

Chemistry: Dequalinium is used in the synthesis of various compounds and as a reagent in chemical reactions.

Biology: In biological research, this compound is used to study mitochondrial function and to develop drug and gene delivery systems .

Medicine: this compound is used as an antiseptic and disinfectant in the treatment of oral infections, inflammation, and bacterial vaginosis . It has also been investigated for its anticancer properties, targeting mitochondria to deplete DNA and block energy production in cells .

Industry: In the industrial sector, this compound is used in the formulation of various over-the-counter products, including throat lozenges and vaginal tablets .

Mécanisme D'action

Dequalinium exerts its effects by increasing bacterial cell permeability, leading to the loss of enzyme activity and ultimately cell death . It absorbs into the bacterial cell surface, diffuses through the cell wall, and disrupts bacterial cell permeability . This compound also denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with their energy production . Additionally, it targets various proteins and pathways, including protein kinase C and small conductance calcium-activated potassium channels .

Comparaison Avec Des Composés Similaires

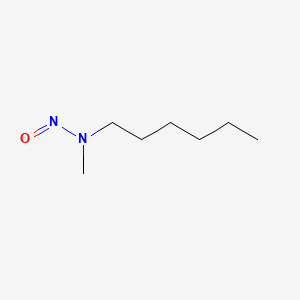

Composés similaires :

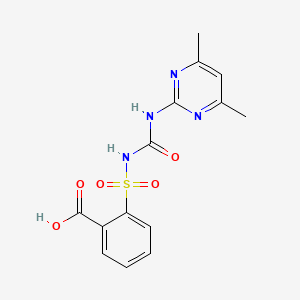

- Métronidazole

- Clindamycine

- Chlorure de benzalkonium

Comparaison : Le chlorure de déqualinium a un taux de guérison similaire pour la vaginose bactérienne par rapport au métronidazole et à la clindamycine, mais avec une meilleure tolérance et moins d'effets indésirables . Contrairement aux autres composés ammonium quaternaires, le déqualinium possède une structure unique avec deux cycles aminoquinaldinium, ce qui contribue à son large spectre d'activité antimicrobienne .

Propriétés

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dequalinium has multiple modes of action. Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability. It is taken up by the bacteria rapidly. Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal protein synthesis. By inhibiting bacterial F1-ATPase, dequalinium inhibits mitochondrial ATP synthesis and blocks glucose metabolism. These molecular actions ultimately deplete bacterial energy sources. As dequalinium accumulates in the mitochondria, it is considered a mitochondrial poison. Dequalinium can also precipitate nucleic acids, as it can intercalate one of its quinoline chromophores between DNA base pairs. Depending on the drug concentration, dequalinium can lyse the bacterial cell by promoting osmotic imbalance. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

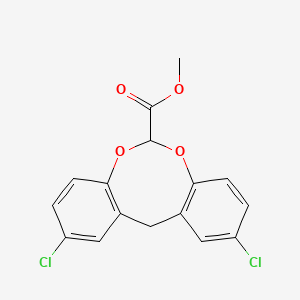

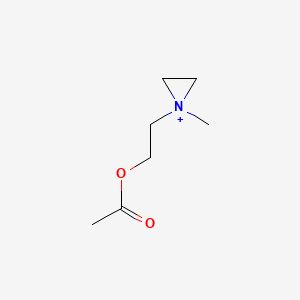

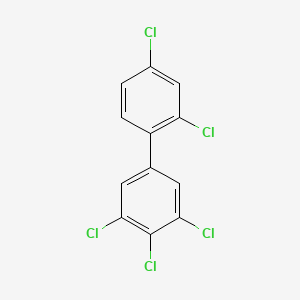

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.